Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a unique structure combining a benzodioxine ring and a piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using catalysts such as nitro-Grela . The piperazine moiety is then introduced through nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the benzodioxine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts can also be employed to ensure enantioselectivity, which is crucial for the biological activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anti-cancer effects.
Mechanism of Action
The mechanism of action of ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxine core but lacks the piperazine moiety.
Piperazine derivatives: Compounds like piperazine-1-carboxylate share the piperazine moiety but have different substituents on the ring.
Uniqueness
Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate is unique due to the combination of the benzodioxine and piperazine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research .
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJLUIQIALLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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